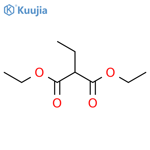

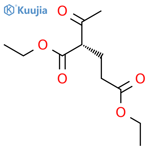

Synthesis of 3-Ethyl-2-hydroxy-2-cyclopenten-1-one

,

Shenyang Huagong Xueyuan Xuebao,

2002,

16(3),

188-190